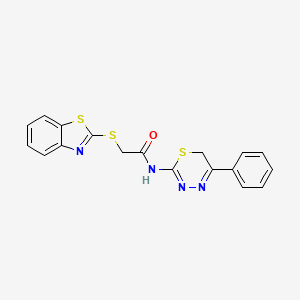![molecular formula C28H21BrN2O B11586577 8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B11586577.png)
8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one is a complex organic compound that belongs to the family of phenanthrolines. Phenanthrolines are known for their unique structural properties and their ability to form stable complexes with various metal ions. This compound, in particular, is characterized by the presence of a bromophenyl group and a phenyl group attached to a cyclohexa[a]phenanthroline core.
准备方法
The synthesis of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one can be achieved through several synthetic routes. One common method involves the bromination of a precursor compound using bromine or N-bromo-succinimide (NBS) as the brominating agent . The reaction typically takes place under controlled conditions to ensure the selective bromination of the desired position on the phenanthroline core.
Industrial production methods for this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to isolate the desired product. The use of automated reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
化学反应分析
8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide. This reaction typically leads to the formation of oxidized derivatives with altered electronic properties.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions can convert the compound into reduced forms with different chemical characteristics.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives.
科学研究应用
8-(2-Bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one has several scientific research applications:
Chemistry: The compound is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: In biological research, the compound is investigated for its potential as a fluorescent probe for detecting metal ions in biological systems. Its ability to bind selectively to certain metal ions makes it useful for imaging and sensing applications.
Medicine: The compound is explored for its potential therapeutic properties, including its ability to inhibit certain enzymes or interact with biological targets. Research is ongoing to determine its efficacy and safety in medical applications.
Industry: In industrial applications, the compound is used as an intermediate in the synthesis of other complex organic molecules. Its unique structural properties make it valuable for the development of new materials and chemical products.
作用机制
The mechanism of action of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions through its phenanthroline core, forming stable complexes that can modulate the activity of metal-dependent enzymes or proteins . This binding can lead to changes in the conformation and function of the target molecules, resulting in various biological effects.
相似化合物的比较
Similar compounds to 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one include:
8-(4-bromophenyl)-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one: This compound has a bromophenyl group at a different position, which can affect its chemical reactivity and binding properties.
4,7-bis(4-bromophenyl)-1,10-phenanthroline:
The uniqueness of 8-(2-bromophenyl)-11-phenyl-7H,8H,9H,10H,11H,12H-cyclohexa[a]4,7-phenanthrolin-9-one lies in its specific substitution pattern, which imparts distinct electronic and steric properties that can influence its reactivity and interactions with other molecules.
属性
分子式 |
C28H21BrN2O |
|---|---|
分子量 |
481.4 g/mol |
IUPAC 名称 |
8-(2-bromophenyl)-11-phenyl-8,10,11,12-tetrahydro-7H-benzo[a][4,7]phenanthrolin-9-one |
InChI |
InChI=1S/C28H21BrN2O/c29-22-11-5-4-9-19(22)28-27-21(15-18(16-25(27)32)17-7-2-1-3-8-17)26-20-10-6-14-30-23(20)12-13-24(26)31-28/h1-14,18,28,31H,15-16H2 |
InChI 键 |
DXPLTHZZATUHFQ-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC(=O)C2=C1C3=C(C=CC4=C3C=CC=N4)NC2C5=CC=CC=C5Br)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(5Z)-3-benzyl-5-({4-oxo-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-3-yl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11586503.png)
![(5Z)-2-(3,4-dimethoxyphenyl)-5-{[5-(2-nitrophenyl)furan-2-yl]methylidene}[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586509.png)
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(3-phenoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11586515.png)

![(5Z)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2-(2-methoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586522.png)
![2-methoxyethyl 6-(4-bromophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586530.png)
![2-methylpropyl 6-(4-butoxy-3-ethoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B11586531.png)
![6-hexyl-9-methyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B11586534.png)
![(5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-2-(3,4-dimethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11586540.png)

![(2E)-3-[2-(3,5-dimethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(morpholin-4-ylcarbonyl)prop-2-enenitrile](/img/structure/B11586544.png)
![(6Z)-6-[(2E)-(3,4,5-trimethoxybenzylidene)hydrazinylidene]-5,6-dihydro[1,2,4]triazolo[3,4-a]phthalazine](/img/structure/B11586562.png)
![benzyl 2-ethyl-7-methyl-5-(4-methylphenyl)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11586569.png)
![8-butyl-N-hexyl-4,4-dimethyl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11586576.png)
